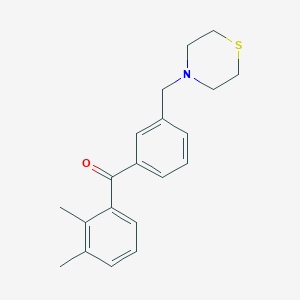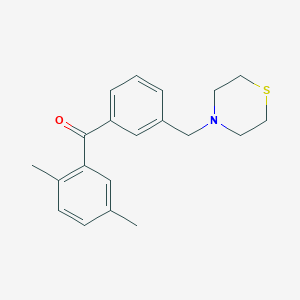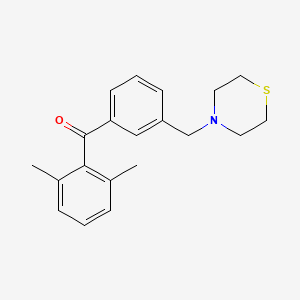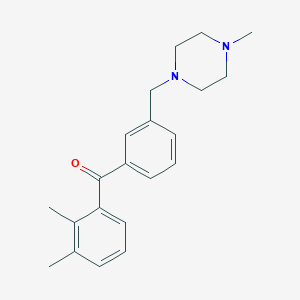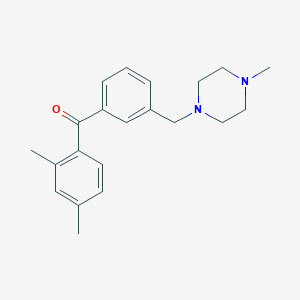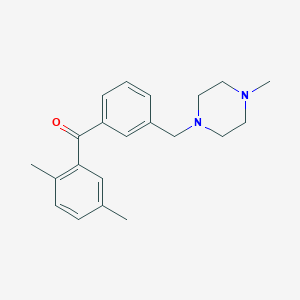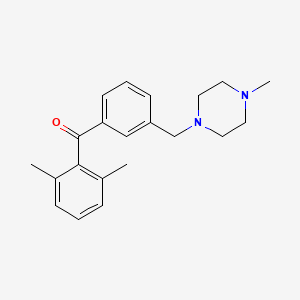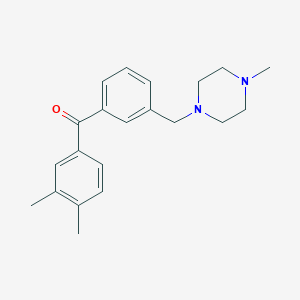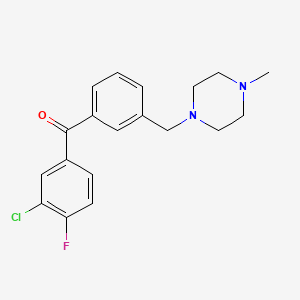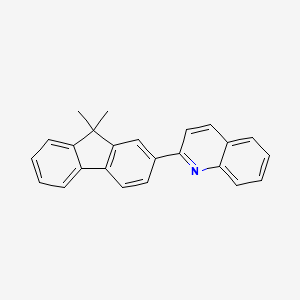
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Übersicht
Beschreibung
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline is a synthetic organic compound belonging to the family of quinolines. It has a molecular formula of C24H19N and is used as a popular phosphorescent host material for OLED devices .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylation at C (9) of 2-bromo-9- (2,5-dimethylphenyl)-9H-fluorene with methallyl chloride and cyclization by an intramolecular Friedel-Crafts alkylation led to the key building block .Molecular Structure Analysis
The molecular structure of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline consists of a quinoline ring attached to a 9,9-dimethylfluorene group . The exact structure can be determined using spectral and computational methods .Physical And Chemical Properties Analysis
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline has a molecular weight of 321.414 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined through experimental methods .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Materials
2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline derivatives have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds exhibit high thermal stability and bright-light-emission, varying from blue to green, suggesting potential applications for hole/electron transportation in OLEDs (Chen et al., 2007).
Microwave Irradiation Synthesis
The compound has been involved in the synthesis of new indeno[2,1-f]quinolin-3(2H)-one derivatives under microwave irradiation. This synthesis method offers advantages such as short reaction time and high yield, indicating its potential in efficient chemical production (Peng et al., 2009).
Two-Photon Absorbing Membrane Probes
Derivatives of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline have been synthesized and used as two-photon absorbing fluorene-containing quinolizinium cation membrane probes. These compounds exhibit unique steady-state fluorescence emission and are used for fluorescence turn-on behavior upon binding to proteins and for cell membrane fluorescence imaging (Yue et al., 2015).
Fluorescent Probes
The derivatives of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline have been synthesized as blue-green fluorescent probes. These compounds exhibit fluorescent properties in various organic solvents, demonstrating potential applications in biochemistry and medicine (Bodke et al., 2013).
Electron-Accepting Materials for Optoelectronic Devices
Quinoxalinothiadiazole-containing heterocycles, including derivatives of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline, have been synthesized as strong electron-accepting building blocks. These compounds are promising for the development of highly efficient narrow-bandgap conjugated polymers in organic optoelectronic devices (Keshtov et al., 2016).
Eigenschaften
IUPAC Name |
2-(9,9-dimethylfluoren-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNAXUPYPAMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633585 | |
| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline | |
CAS RN |
889750-37-2 | |
| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359628.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1359629.png)
![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)
![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)
